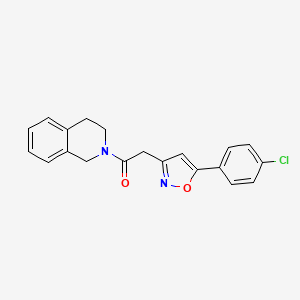![molecular formula C19H14FN5O2S B2732882 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1206988-63-7](/img/structure/B2732882.png)
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a 1H-1,2,3-triazol-5-amine group . The presence of these groups suggests that the compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of this compound could involve several steps, each targeting a different functional group . The exact method would depend on the starting materials and the desired route of synthesis. For example, the benzo[d][1,3]dioxol-5-yl group could be formed through a condensation reaction, while the thiazol-2-yl group could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple rings and functional groups . The benzo[d][1,3]dioxol-5-yl group is a fused ring system with an oxygen bridge, the thiazol-2-yl group is a five-membered ring containing nitrogen and sulfur atoms, and the 1H-1,2,3-triazol-5-amine group is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the nitrogen atoms in the 1H-1,2,3-triazol-5-amine group could act as nucleophiles in reactions with electrophiles . The sulfur atom in the thiazol-2-yl group could also participate in reactions, potentially acting as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of multiple nitrogen atoms could increase its polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Compounds similar to the one have been explored for their antimicrobial and antitumor activities. For example, derivatives of 1,2,4-triazole have been synthesized and evaluated for their potential in fighting microbial infections and cancer cells. These studies suggest that the incorporation of specific functional groups (e.g., triazole, benzothiazole) into a compound's structure can significantly impact its biological activity, potentially leading to the development of new therapeutic agents (Bektaş et al., 2007; 叶姣 et al., 2015).
Materials Science Applications
In materials science, similar compounds have been utilized for their unique physical properties, such as multi-stimuli responsive behavior. This behavior is highly desirable for applications like security inks, where the compound's ability to change color or fluorescence in response to external stimuli (e.g., mechanical force, pH changes) can be utilized to protect sensitive information (Xiao-lin Lu & M. Xia, 2016).
Direcciones Futuras
Future research could explore the potential applications of this compound in medicine, given the biological activities observed for similar compounds . Additionally, further studies could investigate its physical and chemical properties, which could inform its use in other areas, such as materials science .
Propiedades
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c1-10-2-4-12(7-13(10)20)25-18(21)17(23-24-25)19-22-14(8-28-19)11-3-5-15-16(6-11)27-9-26-15/h2-8H,9,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFXRMMCLYETIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine](/img/structure/B2732802.png)
![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)

![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2732809.png)
![N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2732810.png)

![Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate](/img/structure/B2732814.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea](/img/structure/B2732815.png)
![2-(4-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2732818.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2732819.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732820.png)

